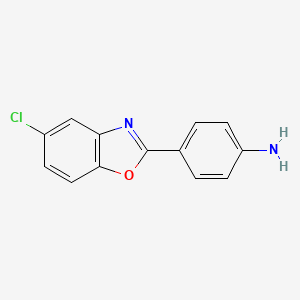

4-(5-Chloro-1,3-benzoxazol-2-yl)aniline

Description

Overview of the Benzoxazole (B165842) Scaffold in Contemporary Chemical and Biological Research

The benzoxazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is recognized as a "privileged structure" in medicinal chemistry and material science. nih.govresearchgate.net This designation stems from its frequent appearance in a variety of biologically active natural products and synthetic compounds. nih.govnih.gov The planar nature of the benzoxazole ring, combined with the presence of both hydrogen bond-accepting nitrogen and oxygen atoms, allows for diverse interactions with biological macromolecules like enzymes and receptors. chemicalbook.com The aromatic system also facilitates π-π stacking and hydrophobic interactions, further contributing to its binding capabilities. chemicalbook.com

In contemporary research, benzoxazole derivatives are investigated for a wide spectrum of pharmacological activities. These include antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, and antioxidant properties. nih.govnih.govglobalresearchonline.net The versatility of the benzoxazole nucleus allows for chemical modification at various positions, enabling scientists to fine-tune its biological activity and create extensive libraries of compounds for drug discovery programs. nih.govijpbs.com Beyond medicine, the unique photophysical properties of benzoxazoles have led to their application in material science as fluorescent whitening agents, organic light-emitting diodes (OLEDs), and fluorescent probes for detecting metal cations and anions. globalresearchonline.netontosight.aicore.ac.uk

Historical Development and Evolution of Benzoxazole Derivatives in Academic Inquiry

The study of heterocyclic compounds, the broader class to which benzoxazoles belong, began to flourish in the mid-19th century. globalresearchonline.net The parent five-membered oxazole ring was first developed in 1947, laying the groundwork for subsequent exploration of its fused-ring derivatives. rsc.org Some of the foundational research into the coordination chemistry of the benzoxazole scaffold was conducted in the late 1960s. core.ac.uk

For many years, research into benzoxazole derivatives was predominantly concentrated in the field of medicinal chemistry, driven by their diverse biological activities. mdpi.com This focus led to the discovery of compounds with potential therapeutic applications, including non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen (B1668000) and flunoxaprofen, although some were later withdrawn from the market. nih.govwikipedia.org Over the past few decades, the scope of benzoxazole research has expanded significantly. A notable shift occurred around the early 2010s, with a surge in studies exploring their use in agrochemicals, such as herbicides, fungicides, and insecticides. mdpi.comresearchgate.net This evolution highlights the scaffold's adaptability and the ongoing discovery of its utility in diverse scientific and industrial domains.

Contemporary Research Importance of Substituted Benzoxazole-Aniline Structures

Within the vast family of benzoxazole derivatives, those substituted with an aniline (B41778) moiety represent a particularly important subclass in current research. The aniline group, a benzene ring bearing an amino group, provides a key site for further chemical functionalization, allowing for the synthesis of a wide array of derivative compounds. researchgate.net This structural versatility is crucial for developing structure-activity relationships (SAR), where systematic modifications are made to a lead compound to optimize its biological efficacy and selectivity. researchgate.netresearchgate.net

While the substituted benzoxazole-aniline structure is a focal point of significant academic inquiry, detailed research findings and dedicated studies specifically on 4-(5-Chloro-1,3-benzoxazol-2-yl)aniline are not extensively documented in the reviewed scientific literature. The following table provides basic identification information for this specific compound.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₃H₉ClN₂O |

| CAS Number | 293737-78-7 manchesterorganics.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-chloro-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-9-3-6-12-11(7-9)16-13(17-12)8-1-4-10(15)5-2-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSYRVJSEWBENX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293737-78-7 | |

| Record name | 4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic Characterization Techniques for Substituted Benzoxazole Anilines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-(5-Chloro-1,3-benzoxazol-2-yl)aniline, the spectrum is divided into two main regions corresponding to the protons of the aniline (B41778) ring and the substituted benzoxazole (B165842) ring.

While the specific spectrum for the title compound is not publicly available, the spectrum of the parent compound, 4-(1,3-benzoxazol-2-yl)aniline (B1265743), serves as an excellent reference. spectrabase.com The introduction of a chlorine atom at the C-5 position of the benzoxazole moiety induces predictable changes in the chemical shifts of the nearby protons.

Analysis of the Parent Compound, 4-(1,3-benzoxazol-2-yl)aniline: The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, shows distinct signals for the aromatic protons. spectrabase.com The aniline ring displays an AA'BB' system, with two doublets corresponding to H-2'/H-6' and H-3'/H-5'. The benzoxazole ring protons also appear as multiplets in the aromatic region. spectrabase.com A broad singlet for the amino (-NH₂) protons is also characteristic. spectrabase.com

Predicted ¹H NMR Spectrum for this compound: The addition of an electron-withdrawing chlorine atom at the C-5 position significantly affects the electronic environment of the benzoxazole ring.

H-4: This proton, being ortho to the chlorine atom, is expected to experience the strongest deshielding effect, shifting its signal downfield. It would likely appear as a doublet.

H-6: This proton, also ortho to the chlorine, will be similarly shifted downfield and will appear as a doublet of doublets due to coupling with both H-4 and H-7.

H-7: This proton, meta to the chlorine, will be least affected but will still show a slight downfield shift and appear as a doublet.

Aniline Protons (H-2'/H-6' and H-3'/H-5'): These protons are more distant from the chloro substituent, and their chemical shifts are expected to be very similar to those in the parent compound.

Amino Protons (-NH₂): The chemical shift of the amino protons remains a broad singlet.

The following table summarizes the expected proton NMR data.

| Proton Assignment | Expected Multiplicity | Expected Chemical Shift (δ, ppm) | Notes |

| H-2', H-6' (Aniline) | Doublet | ~7.8 - 8.0 | Part of an AA'BB' system, ortho to the benzoxazole linkage. |

| H-3', H-5' (Aniline) | Doublet | ~6.7 - 6.9 | Part of an AA'BB' system, meta to the benzoxazole linkage. |

| H-4 (Benzoxazole) | Doublet | ~7.7 - 7.9 | Shifted downfield due to ortho position relative to chlorine. |

| H-6 (Benzoxazole) | Doublet of Doublets | ~7.3 - 7.5 | Shifted downfield due to ortho position relative to chlorine. |

| H-7 (Benzoxazole) | Doublet | ~7.6 - 7.8 | Slightly shifted downfield. |

| -NH₂ | Broad Singlet | ~6.1 - 6.3 | Exchangeable with D₂O. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

C-2 (Benzoxazole): This carbon, part of the C=N-O system, is significantly deshielded and appears far downfield, typically in the 160-165 ppm range.

C-3a and C-7a (Benzoxazole): These are the bridgehead carbons where the oxazole (B20620) and benzene (B151609) rings are fused. Their shifts are generally found between 140 and 152 ppm.

C-5 (Benzoxazole): This carbon is directly attached to the chlorine atom. The direct attachment causes a significant downfield shift (ipso-effect), placing its signal in the 128-132 ppm range.

Aromatic Carbons: The remaining aromatic carbons of both rings will resonate in the typical range of 110-130 ppm. The specific shifts are influenced by their position relative to the nitrogen, oxygen, and chlorine substituents.

C-1' and C-4' (Aniline): The carbon attached to the amino group (C-4') is shielded, while the carbon attached to the benzoxazole ring (C-1') is deshielded.

The following table details the predicted assignments for the carbon signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-3a | ~149 |

| C-4 | ~112 |

| C-5 | ~130 |

| C-6 | ~125 |

| C-7 | ~119 |

| C-7a | ~142 |

| C-1' | ~122 |

| C-2', C-6' | ~129 |

| C-3', C-5' | ~115 |

| C-4' | ~148 |

Advanced NMR Techniques for Conformational and Dynamic Analysis

While 1D NMR provides the basic structure, 2D NMR techniques are crucial for unambiguous assignments and for probing the molecule's three-dimensional conformation and dynamics.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would clearly show the correlation between H-2'/H-6' and H-3'/H-5' in the aniline ring and the couplings between H-4, H-6, and H-7 in the benzoxazole ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It is essential for assigning the protonated carbons (C-4, C-6, C-7, C-2'/C-6', C-3'/C-5').

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for assigning quaternary (non-protonated) carbons like C-2, C-3a, C-5, C-7a, C-1', and C-4' by observing their long-range couplings to nearby protons. For instance, H-4 would show a correlation to C-2, C-5, and C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this compound, a NOESY experiment could provide insights into the rotational dynamics around the C2-C1' single bond by showing correlations between protons on the aniline ring (e.g., H-2'/H-6') and protons on the benzoxazole ring (e.g., H-7). This helps to determine the preferred conformation of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The spectrum of this compound is characterized by several key absorption bands. Based on the spectrum of the parent compound and known frequencies for similar functional groups, the following assignments can be made. spectrabase.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H stretching | 3300 - 3500 | Asymmetric and symmetric stretches of the primary amine (-NH₂) group. Typically two sharp bands. |

| Aromatic C-H stretching | 3000 - 3100 | Stretching vibrations of the C-H bonds on both aromatic rings. |

| C=N stretching | 1620 - 1650 | Imine stretch characteristic of the oxazole ring. |

| Aromatic C=C stretching | 1450 - 1600 | Multiple bands corresponding to the skeletal vibrations of the benzene rings. |

| C-O-C stretching | 1200 - 1270 | Asymmetric stretch of the ether linkage within the oxazole ring. |

| C-N stretching | 1280 - 1350 | Stretching of the bond between the aniline ring and the amino group. |

| C-Cl stretching | 1000 - 1100 | Characteristic stretching vibration for the aryl chloride bond. |

| Aromatic C-H bending | 750 - 900 | Out-of-plane bending vibrations that are characteristic of the substitution pattern on the rings. |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of laser light. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, whereas asymmetric vibrations involving a large dipole moment change are strong in IR.

For this compound, the FT-Raman spectrum would be expected to show:

Strong Aromatic Ring Vibrations: The symmetric "ring breathing" modes of both the aniline and benzoxazole rings would produce intense signals, typically in the 1580-1620 cm⁻¹ region.

C=N Stretching: The imine stretch of the benzoxazole ring would also be visible, often near 1630 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretch, expected around 1000-1100 cm⁻¹, would also be Raman active.

Symmetric C-O-C Stretch: A symmetric stretching mode for the C-O-C group might be observed.

Raman spectroscopy is particularly useful for studying aromatic systems, and its combination with FT-IR provides a more complete picture of the vibrational characteristics of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's conjugated system.

The structure of this compound features an extended π-system, encompassing the aniline ring and the 5-chlorobenzoxazole (B107618) moiety. This conjugation is expected to give rise to intense absorption bands in the ultraviolet region, primarily due to π → π* transitions. Studies on similar 2-arylbenzoxazole structures show strong absorption in the UVA range, typically between 300 and 380 nm. scielo.br The exact position of the maximum absorption wavelength (λmax) is influenced by the electronic nature of the substituents and the solvent polarity. The chloro-substituent on the benzoxazole ring and the amino group on the phenyl ring will act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 2-phenylbenzoxazole.

The aniline moiety may also contribute to weaker n → π* transitions, originating from the non-bonding electrons of the nitrogen atom, although these are often obscured by the more intense π → π* bands. The expected electronic transitions and their typical wavelength ranges are summarized in the table below.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax Range (nm) | Chromophore |

|---|---|---|

| π → π* | 300 - 380 | Conjugated Benzoxazole-Aniline System |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Given the molecular formula C₁₃H₉ClN₂O, the monoisotopic mass is approximately 244.04 g/mol . A crucial feature in the mass spectrum will be the isotopic pattern of the molecular ion. Due to the natural abundance of the ³⁷Cl isotope, a characteristic [M+2]⁺˙ peak at m/z 246 will be observed with an intensity of approximately one-third of the main M⁺˙ peak (m/z 244), confirming the presence of a single chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The exact mass can distinguish C₁₃H₉ClN₂O from other potential formulas with the same nominal mass.

The fragmentation of the molecular ion under MS conditions would likely proceed through cleavage of the bonds linking the aniline and benzoxazole rings, as well as fragmentation of the heterocyclic system itself. While specific fragmentation data for the title compound is not available, general pathways for related structures often involve the loss of small, stable molecules or radicals.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺˙ | 244 | Molecular ion (containing ³⁵Cl) |

| [M+2]⁺˙ | 246 | Isotopic peak (containing ³⁷Cl) |

Elemental Analysis and Chromatographic Purity Assessment

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's empirical formula and support its purity. For a molecular formula of C₁₃H₉ClN₂O, the theoretical elemental composition can be precisely calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 63.81 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.71 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.49 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.45 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.54 |

| Total | | | | 244.681 | 100.00 |

Experimental results from combustion analysis are typically expected to be within ±0.4% of these theoretical values for a sample to be considered analytically pure.

Chromatographic Purity Assessment

Chromatographic techniques are vital for assessing the purity of a synthesized compound by separating it from any starting materials, by-products, or other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product. A spot of the compound on a silica (B1680970) gel plate is developed using an appropriate solvent system (mobile phase). The purity is indicated by the presence of a single spot. For related benzoxazole derivatives, solvent systems such as hexane:ethyl acetate (B1210297) are often employed. mdpi.com The retention factor (Rf) value is characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique for purity determination, providing quantitative results. A solution of the compound is passed through a column (stationary phase) under high pressure. The purity is determined by the percentage area of the main peak in the resulting chromatogram. Since this compound is not chiral, standard reversed-phase (e.g., C18) or normal-phase columns would be suitable for purity analysis. mdpi.com Chiral HPLC, which utilizes a chiral stationary phase, is not necessary for this achiral molecule but is a critical technique for separating enantiomers of related chiral benzoxazole derivatives. nih.gov

Computational Chemistry and Theoretical Investigations of Benzoxazole Aniline Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies

DFT has become a standard method for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations provide valuable information about the conformational dynamics and stability of a molecule in different environments, such as in solution. An MD simulation for 4-(5-Chloro-1,3-benzoxazol-2-yl)aniline could reveal how the molecule behaves and interacts with its surroundings, but no such simulation studies have been published.

Ground-State Molecular Dynamics

Ground-state molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can predict how molecules like those in benzoxazole-aniline systems will move, flex, and interact under specific conditions.

In the context of benzoxazole-based structures, ground-state MD is employed to understand the conformational landscape. For instance, in complex bis(benzoxazole)-based overcrowded alkenes, these simulations help identify different stable conformers that can interconvert through single-bond rotations. diva-portal.org The simulations reveal the thermodynamic equilibrium distribution of these conformers and the pathways of their interconversion. diva-portal.org This is crucial for understanding the foundational stability and structural preferences of the molecule before considering external stimuli like light absorption. The simulations are typically based on density functional theory (DFT) to accurately describe the electronic structure and forces governing nuclear motion.

Excited-State Molecular Dynamics

While ground-state MD describes a molecule's behavior in its lowest energy state, excited-state MD is essential for understanding photochemical processes. When a molecule absorbs light, it transitions to an electronically excited state, where its potential energy surface, geometry, and reactivity can be drastically different. Excited-state MD simulations track the molecular motions on these excited-state surfaces.

For benzoxazole (B165842) systems, particularly those designed as molecular motors, excited-state MD is critical for elucidating the mechanisms of light-induced transformations. diva-portal.org These simulations can map the entire photochemical process, such as an E-Z isomerization around a central double bond, which is often the primary step in the function of light-driven molecular motors. diva-portal.org By following the trajectory of the molecule after excitation, researchers can determine the directionality and efficiency of these photochemical events, identifying which motions are productive for a desired function and which lead to energy dissipation. diva-portal.org

Analysis of Molecular Motions and Conformational Dynamics (e.g., E-Z Isomerization, Thermal Helix Inversion)

The function of complex molecular systems often relies on specific, coordinated motions and conformational changes. Computational studies are vital for analyzing these dynamics, which can be difficult to probe experimentally with high temporal and spatial resolution. Two key processes observed in advanced benzoxazole systems are E-Z isomerization and thermal helix inversion (THI).

E-Z Isomerization: This process involves the rotation around a double bond, typically triggered by light absorption (photochemical isomerization). In molecular motors based on benzoxazole moieties, this isomerization is the key step that converts light energy into controlled, unidirectional motion. diva-portal.org Simulations show that this photochemical step is often directional, leading from a stable isomer to a mixture of metastable isomers. diva-portal.org

| Dynamic Process | Description | Trigger | Role in Molecular Systems |

| E-Z Isomerization | Rotation around a double bond, converting between geometric isomers (E and Z). | Light (Photochemical) | Converts light energy into mechanical motion; key step in molecular motors. diva-portal.org |

| Thermal Helix Inversion (THI) | A thermal relaxation process where the helicity of a chiral molecule inverts to reach a more stable conformation. | Heat (Thermal) | Completes the rotary cycle in molecular motors by returning the molecule to a stable state after isomerization. diva-portal.orgelsevierpure.com |

| Single-Bond Rotation | Rotation of molecular fragments around a single chemical bond. | Thermal | Allows for interconversion between different stable conformers. diva-portal.org |

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA). This method is instrumental in drug discovery and materials science for understanding and predicting molecular interactions.

For derivatives of this compound, docking studies are frequently performed to elucidate their potential as therapeutic agents by examining their binding affinities to specific biological targets. biotech-asia.orgbiotech-asia.org For example, docking analyses have been used to investigate the binding of benzoxazole derivatives to anticancer targets like the protein 2A91 and proteins involved in cancer cell proliferation such as Akt and NF-κB. biotech-asia.orgresearchgate.net

The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. The results are often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's active site. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies, helping to rationalize the biological activity of a series of compounds and guiding the design of more potent analogs. researchgate.net

| Compound Series | Target Protein | Docking Score Range (kcal/mol) | Reference |

| Benzoxazole Derivatives | Prostaglandin-endoperoxide synthase (PGHS) | -6.388 to -6.687 | researchgate.net |

| Benzoxazole Derivatives | Anticancer Receptor (PDB: 2A91) | Not specified, but used to elucidate anticancer activity | biotech-asia.org |

| Benzothiazole (B30560) Aniline (B41778) Conjugates | DNA | -6.3 to -7.9 | nih.gov |

| Benzoxazole Derivatives | Akt and NF-κB | Not specified, but showed strong binding affinities | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D QSAR Methodologies (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods analyze the correlation between the biological activity of molecules and their 3D properties. slideshare.net Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (shape) and electrostatic (charge distribution) fields of a set of aligned molecules. mdpi.com These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build a model that correlates the fields with biological activity. The resulting models are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. mdpi.com It uses a Gaussian-type function to calculate the similarity indices at surrounding grid points, which avoids some of the singularities at atomic positions present in CoMFA, potentially leading to more robust models. mdpi.com

For benzoxazole-aniline systems, these methodologies can provide crucial insights for designing new derivatives with enhanced potency. By aligning a series of known active and inactive compounds, a 3D-QSAR model can be built to predict the activity of new, unsynthesized analogs. The contour maps generated can guide chemists in making specific structural modifications to optimize interactions with a biological target. researchgate.net

| 3D-QSAR Method | Descriptors Used | Key Feature | Output |

| CoMFA | Steric and Electrostatic Fields | Uses a Lennard-Jones and Coulomb potential to calculate interaction energies. scielo.br | 3D contour maps showing favorable/unfavorable steric and electrostatic regions. researchgate.net |

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor Fields | Uses a Gaussian function, providing a smoother potential and more interpretable maps. mdpi.com | 3D contour maps for five different physicochemical properties. mdpi.com |

Multivariate Regression Modeling (PCA, PCR, PLS)

Multivariate regression models are statistical tools essential for QSAR studies, where the biological activity of a compound is often influenced by multiple molecular descriptors simultaneously. researchgate.net

Principal Component Analysis (PCA): PCA is an exploratory data analysis technique used to reduce the dimensionality of a dataset. In QSAR, a large number of molecular descriptors can be calculated for each compound. PCA transforms these correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original variance in the data. scielo.br

Principal Component Regression (PCR): PCR is a regression method that first performs PCA on the independent variables (descriptors) and then uses the resulting principal components as predictors in a multiple linear regression model. nih.gov This approach is useful when dealing with multicollinearity among the original descriptors. nih.gov

Partial Least Squares (PLS) Regression: PLS is a powerful regression technique widely used in QSAR and is the core of methods like CoMFA. scielo.br Similar to PCR, it reduces the number of variables, but it does so by identifying latent variables (components) that maximize the covariance between the descriptors and the biological activity. nih.gov This often leads to models with better predictive power than PCR. nih.gov Studies on benzoxazole derivatives have shown that PLS models can successfully quantify the influence of molecular descriptors on antifungal activity. nih.gov

These methods allow for the creation of robust and predictive QSAR models. For example, a study on the antifungal activity of benzoxazole derivatives demonstrated that a PLS model showed the best statistical performance compared to a PCR model, successfully identifying key descriptors like lipophilicity and water solubility. nih.gov

| Method | Abbreviation | Primary Function | Application in QSAR |

| Principal Component Analysis | PCA | Dimensionality reduction and data exploration. | To identify the most important descriptors and visualize the structure of the data. nih.gov |

| Principal Component Regression | PCR | Regression using principal components as predictors. | To build predictive models when descriptors are highly correlated. nih.govnih.gov |

| Partial Least Squares | PLS | Regression that maximizes covariance between descriptors and activity. | To build robust and highly predictive QSAR models, especially in 3D-QSAR. scielo.brnih.gov |

Prediction of Molecular Descriptors and Profiles (e.g., OSIRIS-Molinspiration)

In the realm of computational chemistry, the in silico prediction of molecular descriptors provides crucial insights into the potential pharmacokinetic and pharmacodynamic properties of a compound. For this compound, a comprehensive analysis of its molecular properties has been conducted using established computational tools such as OSIRIS and Molinspiration. These platforms are instrumental in predicting a molecule's drug-likeness, a qualitative concept used in drug design to assess how "drug-like" a compound is with respect to factors like bioavailability.

The theoretical investigation of this compound involves the calculation of several key physicochemical parameters. These descriptors are fundamental in evaluating its potential as a drug candidate and adherence to established guidelines such as Lipinski's Rule of Five. This rule is a well-regarded guideline in drug discovery, suggesting that poor absorption or permeation is more likely when a compound has more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass of less than 500 daltons, and an octanol-water partition coefficient (log P) that does not exceed 5.

The calculated molecular properties for this compound are summarized in the following data tables. These tables provide a detailed profile of the compound's characteristics, including its lipophilicity, polar surface area, and other features relevant to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| miLogP | 3.85 |

| Topological Polar Surface Area (TPSA) | 55.12 Ų |

| Molecular Weight | 244.68 g/mol |

| Number of Atoms | 17 |

| Number of Heavy Atoms | 16 |

| Number of Rings | 3 |

| Number of Aromatic Rings | 3 |

| Number of Rotatable Bonds | 1 |

| Number of Violations of Lipinski's Rule | 0 |

The data presented in Table 1 indicates that this compound exhibits favorable physicochemical properties for a potential drug candidate. With a miLogP value of 3.85, the compound demonstrates a balanced lipophilicity, which is crucial for membrane permeability and solubility. The topological polar surface area (TPSA) of 55.12 Ų suggests good oral bioavailability. Furthermore, the molecular weight of 244.68 g/mol is well within the limits prescribed by Lipinski's rule. Importantly, the compound shows zero violations of Lipinski's Rule of Five, enhancing its profile as a promising lead molecule.

Table 2: Drug-Likeness Model Scores for this compound

| Bioactivity Target | Score |

| GPCR Ligand | -0.25 |

| Ion Channel Modulator | -0.40 |

| Kinase Inhibitor | 0.15 |

| Nuclear Receptor Ligand | -0.55 |

| Protease Inhibitor | -0.30 |

| Enzyme Inhibitor | 0.20 |

| Overall Drug-Likeness Score | 0.85 |

Structure Activity Relationship Sar and Structural Modification Studies for Benzoxazole Anilines

Influence of Substituents on the Benzoxazole (B165842) and Aniline (B41778) Moieties

The nature and position of substituents on both the benzoxazole and aniline rings play a pivotal role in modulating the physicochemical properties and biological efficacy of the entire molecule. These modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic profiles.

The electronic properties of substituents significantly alter the electron density distribution across the benzoxazole-aniline scaffold, which in turn affects the molecule's reactivity and ability to interact with biological targets.

Electron-withdrawing groups (EWGs), such as nitro (-NO2), trifluoromethyl (-CF3), and halogens (e.g., -Cl, -F), pull electron density away from the aromatic rings. doubtnut.comnih.gov When attached to the aniline ring, an EWG decreases the basicity of the aniline nitrogen by reducing the availability of its lone pair of electrons for donation. doubtnut.com This modification can be critical for interactions where the nitrogen atom's basicity is a key determinant. In some heterocyclic systems, the presence of a strong EWG like a chloro group has been associated with maximum antibacterial activity. mdpi.com Conversely, in other contexts, replacing an electron-donating group (EDG) with an EWG has been shown to decrease activity. mdpi.com On the benzoxazole ring, EWGs can influence the electronic character of the entire heterocyclic system, potentially enhancing interactions with electron-deficient pockets in a biological target. The substitution of an EWG like -NO2 can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which can be advantageous for charge transport properties. nih.gov

Electron-donating groups (EDGs), such as methyl (-CH3) and methoxy (B1213986) (-OCH3), have the opposite effect, increasing the electron density on the aromatic rings. An EDG on the aniline ring increases its basicity. doubtnut.com This can strengthen interactions with acidic residues in a target protein. SAR studies on some anticancer quinoxalines, a related class of heterocyclic compounds, have shown that EDGs like -OCH3 are essential for activity, and their replacement with EWGs leads to a decrease in potency. mdpi.com

The following table summarizes the general electronic effects of substituents on the activity of benzoxazole-aniline analogs based on established chemical principles.

| Substituent Type | Example Groups | Position | General Effect on Electron Density | Potential Impact on Biological Activity |

| Electron-Withdrawing | -Cl, -NO₂, -CF₃ | Benzoxazole or Aniline Ring | Decreases | Can enhance interactions with electron-rich targets; may decrease aniline basicity. doubtnut.commdpi.com |

| Electron-Donating | -CH₃, -OCH₃, -NH₂ | Benzoxazole or Aniline Ring | Increases | Can enhance interactions with electron-poor targets; may increase aniline basicity. doubtnut.commdpi.com |

Steric hindrance, which relates to the size and spatial arrangement of atoms, is a critical factor in molecular recognition. The introduction of bulky substituents can physically obstruct the optimal binding of the molecule to its target.

In the case of 4-(5-Chloro-1,3-benzoxazol-2-yl)aniline, the relative orientation of the benzoxazole and aniline rings is a key conformational feature. This orientation is defined by the dihedral angle between the two ring systems. nih.gov Introducing bulky substituents, particularly at positions close to the linkage between the rings (ortho positions), can alter this dihedral angle. Such a conformational change may prevent the molecule from adopting the ideal shape required for fitting into the binding site of a biological target. Research on related quinoline (B57606) compounds has shown that introducing substituents at the ortho-position of the phenyl ring can compromise biological potency, which is indicative of steric hindrance. nih.gov Therefore, the size and location of any substituent must be carefully considered to avoid negative steric clashes with the target.

Positional Isomerism and its Implications for Compound Research

Positional isomerism involves changing the location of a substituent on the molecular scaffold. This seemingly minor change can have profound effects on the compound's biological activity. For instance, moving the chloro group from the C-5 position to other positions (e.g., C-4, C-6, or C-7) on the benzoxazole ring of this compound would result in different positional isomers.

Each isomer will exhibit a unique electron distribution and a distinct three-dimensional shape, leading to different interactions with a biological target. Studies on similar heterocyclic structures have demonstrated that the activity of isomers can vary significantly. For example, in some series, a substituent at the para-position results in higher potency compared to the same substituent at the ortho- or meta-position. nih.gov This is because the binding pocket of a target protein is highly specific, and only an isomer with the correct placement of functional groups can achieve optimal interaction. Therefore, the synthesis and evaluation of various positional isomers are a standard and essential part of lead optimization in drug discovery to identify the most active and selective compound.

The table below illustrates the importance of positional isomerism with hypothetical activity data for chloro-substituted benzoxazole-anilines.

| Compound | Position of Chloro Group | Hypothetical Relative Activity (%) | Rationale for Activity Difference |

| Isomer 1 | C-4 | 60 | The substituent may be in a less favorable position for key binding interactions. |

| Isomer 2 | C-5 | 100 | The substituent is optimally positioned for a key hydrophobic or halogen-bonding interaction within the target's active site. |

| Isomer 3 | C-6 | 85 | The substituent may have a good, but not optimal, fit within the binding pocket. |

| Isomer 4 | C-7 | 40 | The substituent's position may introduce steric hindrance or unfavorable electronic effects. |

Design Principles for Enhanced Interaction with Specific Biological Targets

To improve the efficacy of a lead compound like this compound, medicinal chemists employ rational design principles to enhance its interaction with a specific biological target. This process involves modifying the lead structure to maximize favorable interactions and minimize unfavorable ones.

Key strategies include:

Hydrogen Bonding: The benzoxazole core contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. researchgate.net The aniline moiety has a primary amine (-NH2) group that can serve as a hydrogen bond donor. Modifications can be made to introduce or reposition groups that can form additional hydrogen bonds with key amino acid residues (e.g., serine, threonine, asparagine) in the target's active site.

Hydrophobic Interactions: The aromatic rings of the benzoxazole and aniline moieties are hydrophobic. These regions can be tailored to fit into hydrophobic pockets of the target protein. Adding small, non-polar groups like methyl or ethyl can enhance these van der Waals interactions.

Halogen Bonding: The chlorine atom at the C-5 position can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the binding site. The strength of this interaction can be tuned by changing the halogen (e.g., F, Br, I).

Ionic Interactions: By introducing acidic or basic functional groups, it is possible to form strong ionic bonds (salt bridges) with charged residues (e.g., aspartate, glutamate, lysine, arginine) on the target protein, significantly increasing binding affinity.

Scaffold Hopping and Bioisosteric Replacements in Drug Discovery

Scaffold hopping and bioisosteric replacement are powerful strategies used in medicinal chemistry to discover novel compounds with improved properties while retaining the desired biological activity. nih.gov

Scaffold hopping is a technique that involves replacing the central core of a molecule—in this case, the benzoxazole-aniline scaffold—with a chemically different but functionally similar core. uniroma1.itresearchgate.net The goal is to identify new, patentable chemical series that may possess better potency, selectivity, or pharmacokinetic properties. uniroma1.itnamiki-s.co.jp For the benzoxazole-aniline core, a potential scaffold hop could involve replacing the benzoxazole ring system with other bicyclic heterocycles like benzimidazole (B57391), benzothiazole (B30560), or quinoline, while maintaining the aniline portion that interacts with the target.

Bioisosteric replacement is a more subtle modification where a functional group or an entire substructure is exchanged for another with similar physical and chemical properties. nih.govresearchgate.net This is often done to fine-tune a compound's properties. For this compound, several bioisosteric replacements could be considered:

The chlorine atom could be replaced by other groups of similar size and electronics, such as a trifluoromethyl (-CF3) group or a cyano (-CN) group.

The benzoxazole ring could be replaced by its bioisostere, the benzothiazole ring (where the oxygen is replaced by sulfur) or the benzimidazole ring (where oxygen is replaced by an N-H group).

The aniline ring could be replaced with other aromatic systems like pyridine (B92270) or pyrimidine (B1678525) to alter properties such as solubility and metabolic stability.

These strategies allow chemists to systematically explore the chemical space around a lead compound to develop superior drug candidates. namiki-s.co.jpresearchgate.net

Interdisciplinary Research Perspectives and Future Directions

Integration of Synthetic Chemistry, Advanced Spectroscopy, and Computational Modeling

The comprehensive study of benzoxazole-aniline derivatives relies on a synergistic interplay between their synthesis, structural elucidation, and theoretical analysis. Synthetic pathways provide the physical compounds, advanced spectroscopy offers empirical data on their structure and properties, and computational modeling gives insight into their behavior at a molecular level.

Modern synthetic routes to benzoxazole (B165842) derivatives involve various reagents and conditions, such as the reaction of ortho-aminophenols with carbon disulfide in the presence of alcoholic potassium hydroxide (B78521) to form a 2-mercaptobenzoxazole (B50546) intermediate. researchgate.netnih.gov This can be followed by reactions with hydrazine (B178648) hydrate (B1144303) and subsequent treatment with aromatic aldehydes to yield a range of derivatives. researchgate.netnih.gov The structures of these newly synthesized compounds are then rigorously confirmed using a suite of spectroscopic techniques. Methods like Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are essential for verifying the molecular framework. researchgate.netnih.govolemiss.edu

Computational modeling, particularly Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, complements these experimental findings. nih.govresearchgate.net DFT can be used to analyze the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is a critical parameter for characterizing the chemical reactivity and kinetic stability of a molecule. researchgate.net In silico studies, including molecular docking, help to predict and rationalize the biological activity of these compounds by simulating their interaction with specific biological targets, such as receptors or enzymes. nih.govolemiss.edu This integrated approach—synthesizing a compound, characterizing it spectroscopically, and modeling its behavior—accelerates the discovery and optimization of new benzoxazole-aniline derivatives for various applications. olemiss.eduresearchgate.net

| Research Component | Techniques/Methods | Key Insights |

| Synthetic Chemistry | Multi-step synthesis from o-aminophenols, condensation reactions. researchgate.netresearchgate.net | Creation of novel benzoxazole-aniline derivatives. |

| Advanced Spectroscopy | IR, ¹H-NMR, ¹³C-NMR, High-Resolution Mass Spectrometry (HRMS). olemiss.eduresearchgate.net | Structural confirmation and elucidation of synthesized compounds. |

| Computational Modeling | Molecular Docking, MD Simulations, DFT Calculations, MM/PBSA analysis. nih.govolemiss.edu | Prediction of biological activity, understanding of ligand-receptor interactions, and characterization of molecular stability and reactivity. nih.govresearchgate.net |

Exploration of Novel Reaction Pathways and Catalytic Systems for Benzoxazole-Aniline Derivatives

The synthesis of benzoxazole-aniline derivatives is an evolving field, with significant research dedicated to developing more efficient, sustainable, and versatile reaction pathways. A key focus is the use of novel catalytic systems that can improve reaction times, yields, and selectivity under milder conditions.

Recent advancements include the use of eco-friendly and reusable catalysts. For instance, poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has been demonstrated as an economical and efficient catalyst for the preparation of various benzoxazole derivatives with satisfactory yields and a facile experimental setup. researchgate.net Other green chemistry approaches involve using catalysts like nanostructured iron(III)-porphyrin complexes or ZrCl₄, which allow for the synthesis of benzoxazoles under mild, environmentally friendly conditions, sometimes using air or oxygen as the oxidant. researchgate.net

Dual-catalytic systems are also being explored to accelerate complex reactions. One such system employs a super Lewis acid (iron(III) triflimide) and a Lewis base (diphenyl selenide) for the ortho-thioarylation of anilines, a key step in the synthesis of more complex heterocyclic structures. rsc.org Furthermore, photoinduced, copper-catalyzed reactions represent a cutting-edge approach. These methods can achieve enantioconvergent substitutions, which are crucial for producing specific stereoisomers of chiral molecules, often with high yields and enantioselectivity. acs.orgacs.org Such catalytic systems are compatible with a wide range of functional groups, including the benzoxazole and aniline (B41778) moieties, opening up new possibilities for creating structurally diverse and complex derivatives. acs.orgacs.org

| Catalytic System | Reaction Type | Advantages |

| PEG-SO3H | Benzoxazole synthesis researchgate.net | Economical, reusable, efficient, facile procedure. researchgate.net |

| ZrCl₄ | Benzoxazole synthesis from catechols and aldehydes researchgate.net | High yields, mild conditions, suitable for large-scale synthesis. researchgate.net |

| Photoinduced Copper Catalyst | Enantioconvergent azidation acs.orgacs.org | High enantioselectivity and yield, compatible with various functional groups. acs.orgacs.org |

| Dual Lewis Acid/Base Catalysis | ortho-thioarylation of anilines rsc.org | Accelerated and efficient reaction for both protected and unprotected anilines. rsc.org |

Development of Advanced Computational Models for Complex Molecular and Biological Interactions

Understanding the intricate interactions between small molecules like 4-(5-Chloro-1,3-benzoxazol-2-yl)aniline and biological macromolecules is fundamental for drug discovery and materials science. Advanced computational models have become indispensable tools for predicting these interactions with increasing accuracy and speed, often surpassing the limitations of traditional experimental methods. stmjournals.com

Modern computational approaches encompass a range of techniques. Molecular dynamics (MD) simulations provide a spatiotemporal description of molecular interactions, allowing researchers to observe the dynamic behavior of a ligand within a biological target over time. nih.govnih.gov For larger, more complex systems, coarse-grained (CG) modeling simplifies the representation of molecules, enabling simulations of processes that occur over longer timescales, such as the interaction of compounds with cell membranes. nih.govfrontiersin.org

Synergistic Approaches in Materials Science Applications (e.g., Optoelectronic Materials, Sensors)

The unique structural and electronic properties of benzoxazole-aniline derivatives make them attractive candidates for applications in materials science, particularly in the development of advanced sensors and optoelectronic devices. Research in this area often involves synergistic approaches that combine material synthesis, device fabrication, and performance characterization.

In the field of chemical sensors, for example, there is a drive to develop materials with tunable sensitivity and selectivity. One innovative approach utilizes ferroelectric thin-film transistors (FeTFTs) as gas sensors. rsc.org By incorporating specific materials into the sensor architecture, such as indium-gallium-zinc oxide (IGZO) as the conducting channel and hafnium-zirconium oxide (HZO) as a ferroelectric layer, the sensing performance can be modulated. The remnant polarization of the ferroelectric material can alter the concentration of reaction sites on the sensing layer, thereby providing a mechanism to tune the sensor's response and sensitivity. rsc.org While not specific to this compound, the principles of using functional organic molecules to modify the properties of metal-oxide-based sensors represent a promising synergistic approach. The benzoxazole-aniline scaffold could be functionalized and integrated into such systems to create sensors with high selectivity for specific analytes.

The inherent fluorescence and charge-transport properties of the benzoxazole core also suggest potential applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The development of such materials requires a synergistic interplay between synthetic chemistry to tune the electronic properties of the molecule, materials science to process these molecules into thin films, and physics to characterize their optical and electrical performance in devices.

Emerging Areas of Research for Benzoxazole-Aniline Derivatives

Research into benzoxazole-aniline derivatives continues to expand into new and exciting areas, driven by their versatile chemical scaffold and wide range of biological activities. These compounds have emerged as promising candidates in drug discovery, exhibiting potential as anticancer, antimicrobial, and antiprotozoal agents. olemiss.edumdpi.com

Recent studies have highlighted the antiproliferative activity of novel benzoxazole derivatives against various cancer cell lines. mdpi.com For instance, certain derivatives have shown significant activity against central nervous system and non-small cell lung cancer cell lines. mdpi.com The mechanism often involves targeting key biological structures like tubulin. mdpi.com Similarly, the antibacterial and antifungal properties of these compounds are being extensively investigated. researchgate.netresearchgate.net Some derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. researchgate.netmdpi.com

Beyond these areas, the benzoxazole nucleus is being explored for its neuroprotective, anti-inflammatory, and analgesic effects. mdpi.com The ability to readily modify the core structure of this compound allows for the systematic exploration of structure-activity relationships (SAR), providing valuable insights for optimizing their efficacy and safety profiles for potential clinical applications. mdpi.com The continued investigation into the diverse pharmacological activities of this class of compounds represents a significant and promising frontier in medicinal chemistry.

Q & A

Q. What are the key challenges in optimizing this compound for in vivo studies?

- Answer : Challenges include (1) improving aqueous solubility via PEGylation or prodrug strategies, (2) reducing CYP450-mediated metabolism through fluorine substitution, and (3) minimizing hERG channel inhibition (cardiotoxicity risk). Formulation studies using lipid nanoparticles or cyclodextrin complexes enhance bioavailability in rodent pharmacokinetic trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.